molecular formula C10H12ClNO2 B2799130 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid hydrochloride CAS No. 2172503-20-5

5,6,7,8-Tetrahydroquinoline-2-carboxylic acid hydrochloride

Cat. No.: B2799130
CAS No.: 2172503-20-5
M. Wt: 213.66
InChI Key: NHCYPKFRRCICPP-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinoline-2-carboxylic acid hydrochloride is a bicyclic compound featuring a partially saturated quinoline backbone with a carboxylic acid group at the 2-position and a hydrochloride salt form. Its molecular formula is C₁₀H₁₂NO₂·HCl (mol. wt. 229.67 g/mol) . This compound is commonly utilized as a building block in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and inflammatory pathways. Its saturated ring system enhances solubility compared to fully aromatic quinoline derivatives, while the carboxylic acid group enables conjugation or salt formation for improved pharmacokinetic properties .

Properties

IUPAC Name

5,6,7,8-tetrahydroquinoline-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h5-6H,1-4H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCYPKFRRCICPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=N2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydroquinoline-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzylamine with diethyl oxalate, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, optimizing reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and hydrolysis steps .

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Research

Neuroprotective Effects
Research indicates that 5,6,7,8-tetrahydroquinoline-2-carboxylic acid hydrochloride may exert neuroprotective effects. It has been studied as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to inhibit certain enzymes involved in these diseases has been documented, suggesting its role in modulating neurodegenerative pathways.

Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antibiotics or adjunct therapies .

Chemical Synthesis

This compound serves as a versatile scaffold in chemical synthesis. It is utilized in the synthesis of tricyclic compounds with antioxidant activity. The synthesis involves reacting this compound with various nucleophiles to produce derivatives that exhibit enhanced biological activities.

Case Study 1: Neuroprotective Mechanism

A study investigated the neuroprotective potential of this compound by assessing its effects on neuronal cell cultures exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative damage markers when treated with this compound compared to controls.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of this compound was evaluated against Escherichia coli and Staphylococcus aureus. The compound displayed a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, highlighting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydroquinoline-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers of Tetrahydroquinoline Carboxylic Acids

Key positional isomers differ in the location of the carboxylic acid group on the tetrahydroquinoline ring, significantly altering physicochemical and biological properties:

Compound Name CAS Number Molecular Formula Substituent Position Purity Key Differences vs. Target Compound Reference
5,6,7,8-Tetrahydroquinoline-3-carboxylic acid HCl 102236-77-1 C₁₀H₁₂NO₂·HCl 3-carboxylic acid 97% Increased steric hindrance; altered hydrogen bonding potential
5,6,7,8-Tetrahydroquinoline-8-carboxylic acid HCl 1795283-34-9 C₁₀H₁₂NO₂·HCl 8-carboxylic acid 95% Proximity to saturated ring may reduce aromatic interactions
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid HCl 75493-93-5 C₁₀H₁₂NO₂·HCl 2-carboxylic acid (different ring system) 95% Saturation at positions 1–4 instead of 5–8; distinct conformational flexibility

Key Findings :

  • The 2-carboxylic acid isomer (target compound) exhibits optimal hydrogen-bonding capacity for receptor binding compared to the 3- and 8-position analogs .
  • The 1,2,3,4-tetrahydroquinoline variant (different ring saturation) shows reduced solubility due to altered ring puckering .

Halogenated Derivatives

Compound Name CAS Number Molecular Formula Substituent Purity Key Differences vs. Target Compound Reference
2-Chloro-5,6,7,8-tetrahydroquinoline-6-carboxylic acid 1256834-88-4 C₁₀H₁₀ClNO₂ Cl at 2, COOH at 6 95% Enhanced electrophilicity; potential toxicity risks
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid HCl 1289646-93-0 C₁₀H₈Cl₂NO₂·HCl Cl at 5,7; isoquinoline scaffold 95% Isoquinoline core alters π-π stacking; dichloro groups increase lipophilicity

Key Findings :

  • Chlorine at the 2-position () disrupts planarity, reducing membrane permeability compared to the unsubstituted target compound .
  • Isoquinoline derivatives (e.g., CAS 1289646-93-0) exhibit distinct binding modes in enzyme inhibition assays due to scaffold differences .

Functional Group Modifications

Esterification or amidation of the carboxylic acid group modulates bioavailability:

Compound Name CAS Number Molecular Formula Functional Group Purity Key Differences vs. Target Compound Reference
5,6,7,8-Tetrahydroquinoline-8-carboxylic acid tert-butyl ester 1395492-98-4 C₁₅H₂₁NO₂ tert-butyl ester 95% Increased lipophilicity; prodrug potential
N-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide 21172-88-3 C₁₁H₁₄N₂O Amide 95% Reduced acidity; enhanced metabolic stability

Key Findings :

  • Ester derivatives (e.g., tert-butyl ester) are preferred for blood-brain barrier penetration in CNS-targeted drugs .
  • Amidation eliminates the acidic proton, reducing renal clearance and extending half-life .

Biological Activity

5,6,7,8-Tetrahydroquinoline-2-carboxylic acid hydrochloride (THQ-2-COOH;HCl) is a bicyclic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C10_{10}H11_{11}ClN2_{2}O2_{2}
  • Molecular Weight : 213.66 g/mol
  • Structure : The compound features a saturated quinoline structure with a carboxylic acid group, enhancing its solubility and reactivity in biological systems.

Biological Activities

Research indicates that THQ-2-COOH;HCl exhibits a range of biological activities, which can be categorized as follows:

  • Anticancer Activity :
    • THQ-2-COOH;HCl has shown potential in inhibiting cancer cell proliferation. In vitro studies demonstrated its ability to induce cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer), A2780 (ovarian cancer), and HT-29 (colorectal adenocarcinoma) cells. The compound's IC50_{50} values were significantly lower than those of many known anticancer agents, indicating its potent activity against these cell lines .
  • Enzyme Inhibition :
    • The compound acts as a weak inhibitor of protein kinase C (PKC), which is involved in regulating various cellular processes such as growth and differentiation. Although the inhibition was not strong enough for further development as a PKC inhibitor, it suggests potential interactions with other enzymatic pathways .
  • Neuropharmacological Effects :
    • THQ-2-COOH;HCl has been investigated for its neuroprotective properties. It may modulate neurotransmitter systems and exhibit anti-inflammatory effects, making it a candidate for treating neurodegenerative diseases .
  • Antioxidant Activity :
    • The presence of the carboxylic acid group enhances the compound's antioxidant properties, which could be beneficial in reducing oxidative stress in various biological contexts .

The precise mechanisms underlying the biological activities of THQ-2-COOH;HCl are still being elucidated. However, several studies suggest that:

  • Reactive Oxygen Species (ROS) Modulation : The compound may increase ROS levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis .
  • Cell Cycle Arrest : THQ-2-COOH;HCl appears to affect cell cycle phases, particularly in cancer cells, contributing to its antiproliferative effects .

Comparative Analysis

To better understand the unique properties of THQ-2-COOH;HCl compared to similar compounds, the following table summarizes key structural features and biological activities:

Compound NameStructural FeaturesUnique Properties
This compoundBicyclic structure with carboxylic acidPotent anticancer activity against multiple cell lines
QuinoxalineBasic quinoxaline structureLimited biological activity
2-CarboxyquinoxalineCarboxylic acid group at position 2Less potent against tubulin
3-OxoquinoxalineKetone functional groupVarying cytotoxicity profiles

Case Studies

  • Antiproliferative Activity : A study evaluated a series of tetrahydroquinoline derivatives for their antiproliferative effects on human cancer cell lines. Compounds similar to THQ-2-COOH;HCl demonstrated significant cytotoxicity with varying mechanisms involving ROS production and mitochondrial damage .
  • Neuroprotective Effects : Research focused on the neuroprotective potential of THQ derivatives showed promising results in animal models of neurodegeneration, indicating possible applications in treating conditions like Alzheimer's disease .

Q & A

Q. How can researchers optimize the synthesis of 5,6,7,8-tetrahydroquinoline-2-carboxylic acid hydrochloride?

Methodological Answer: Synthetic routes often involve cyclization of appropriately substituted precursors. For example, a boronic ester intermediate (e.g., 5,6,7,8-tetrahydroquinoline-3-boronic acid pinacol ester) can be synthesized via cross-coupling reactions, followed by hydrolysis and HCl salt formation . Key parameters to optimize include:

  • Reaction temperature (e.g., 80–100°C for cyclization).
  • Catalyst selection (e.g., palladium-based catalysts for Suzuki coupling).
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm the tetrahydroquinoline scaffold and carboxylic acid proton (δ ~12–14 ppm). Aromatic protons in the quinoline ring appear at δ 6.5–8.5 ppm .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ at m/z 210.1 for free acid) and HCl adduct formation .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry, though crystallization may require slow evaporation from ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions may arise from tautomerism, salt forms, or impurities. Strategies include:

  • pH-Dependent NMR: Compare spectra in DMSO-d₆ (free acid) vs. D₂O (HCl salt) to identify protonation shifts .
  • 2D NMR (COSY, HSQC): Resolve overlapping signals in the tetrahydroquinoline ring (e.g., δ 1.5–2.5 ppm for CH₂ groups) .
  • Elemental Analysis: Confirm HCl content (theoretical Cl% ~14.1%) to validate salt formation .

Q. What experimental designs are recommended for studying stability under varying pH and temperature?

Methodological Answer:

  • pH Stability Studies: Prepare buffered solutions (pH 1–10) and monitor degradation via HPLC at 254 nm. The compound is likely stable in acidic conditions (pH <5) due to protonation of the quinoline nitrogen, reducing hydrolysis .
  • Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition onset (expected >200°C). Store at –20°C in anhydrous conditions to prevent HCl loss .

Q. How can structural analogs inform reactivity studies with nucleophiles or electrophiles?

Methodological Answer: Compare reactivity with analogs like 5,8-dichloroquinoline-2-carboxylic acid (CAS 59394-30-8) or ethyl 4-(4-chlorophenyl)-tetrahydroquinoline derivatives . Key considerations:

  • Electrophilic Substitution: The carboxylic acid group directs reactivity to the quinoline ring’s 3- or 5-positions.
  • Nucleophilic Attack: The tetrahydro ring’s reduced conjugation may increase susceptibility to ring-opening under strong bases.

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